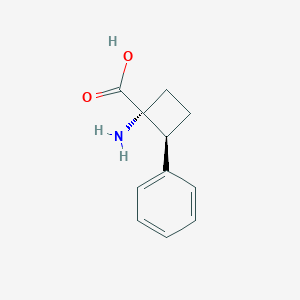

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid

Description

(1R,2S)-1-Amino-2-phenylcyclobutane-1-carboxylic acid is a conformationally constrained β-amino acid characterized by a cyclobutane ring substituted with an amino group at position 1 and a phenyl group at position 2 in a trans configuration. Its synthesis involves stereoselective methods, such as the alkylation of glycine-derived Ni(II) complexes followed by cyclization, ensuring high enantiomeric purity . The cyclobutane ring introduces significant ring strain (~110 kJ/mol), which restricts rotational freedom and stabilizes specific conformations, making it valuable in medicinal chemistry for mimicking peptide backbones or enhancing target binding .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-,11+/m0/s1 |

InChI Key |

HOQAZBBALROTIH-GXSJLCMTSA-N |

Isomeric SMILES |

C1C[C@@]([C@@H]1C2=CC=CC=C2)(C(=O)O)N |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. One common method includes the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes . Another approach involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of chiral auxiliaries or catalysts to achieve high yields and enantiomeric purity. The process often includes steps like alkylation, cyclization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a cyclobutane ring and contains both an amino group and a carboxylic acid functional group, classifying it as an α-amino acid. The specific stereochemistry at the 1 and 2 positions (1R and 2S) contributes to its distinct three-dimensional conformation, which is crucial for its biological activity. The molecular formula is with a molar mass of approximately 191.23 g/mol .

Medicinal Chemistry Applications

Drug Development

The unique structure of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid makes it a promising candidate for drug development, particularly in creating constrained peptides and mimetics that can enhance binding affinity to biological targets. Its rigid cyclobutane framework allows for specific interactions with receptors involved in neurological disorders, potentially acting as a neurotransmitter or modulator .

Potential Therapeutic Uses

Research indicates that this compound may influence various signaling pathways relevant to treating conditions such as depression, anxiety, and other neurological disorders. Its ability to interact with neurotransmitter systems positions it as a potential lead compound in neuropharmacology .

Synthetic Chemistry Applications

Synthesis Techniques

Several synthetic routes have been developed for producing (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid. Notably, asymmetric synthesis techniques have been employed to enhance yield and selectivity of the desired stereoisomer. For instance, a two-step nucleophilic substitution reaction utilizing axially chiral glycine equivalents has shown promise in achieving high purity levels .

Reactivity

As an amino acid derivative, the compound can undergo typical reactions associated with amino acids including esterification, amidation, and acylation. These reactions are essential for modifying the compound for various pharmaceutical applications .

Biochemical Research Applications

Biological Activity Studies

The compound's unique structure allows researchers to study its interactions with enzymes and receptors in biological systems. Investigations into its mechanism of action reveal potential roles in modulating enzymatic activities and influencing metabolic pathways .

Analytical Techniques

Analytical methods such as NMR spectroscopy and mass spectrometry are employed to characterize the compound's structure and confirm its purity during synthesis. These techniques are vital for ensuring the reliability of research findings related to its biological applications .

Mechanism of Action

The mechanism by which (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

The stereochemistry of cyclobutane-based amino acids critically influences their physicochemical and biological properties. For example:

- (1S,2S)- and (1R,2R)-2-Aminocyclobutanecarboxylic Acid: These diastereomers exhibit distinct NMR profiles and synthetic pathways. The (1R,2R)-isomer is synthesized via trifluoroacetic acid (TFA)-mediated deprotection of Boc-protected precursors, yielding >99% stereochemical purity by chiral HPLC .

- (1R,2S)- vs.

Table 1: Comparison of Cyclobutane Amino Acid Isomers

Ring Size and Conformational Effects

Cyclopropane Derivatives :

- (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic Acid: The smaller cyclopropane ring (60° bond angles) imposes greater strain than cyclobutane, enhancing reactivity. This compound is a key intermediate for hepatitis C virus NS3 protease inhibitors due to its ability to mimic peptide transition states .

- (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic Acid : The hydroxymethyl group increases hydrophilicity, improving blood-brain barrier penetration for neurological applications .

Cyclopentane and Cyclohexane Derivatives :

- (1S,2R)-1-Amino-2-phenylcyclopentanecarboxylic Acid: Larger rings reduce strain, increasing flexibility. These analogs are used in integrin ligand design (e.g., αvβ3/α5β1 receptor binding) due to their balanced rigidity and adaptability .

Table 2: Impact of Ring Size on Properties

Substituent Effects and Functionalization

- Fluorinated Derivatives: 3,4-Difluorocyclopentane-1-carboxylic Acids: Fluorine atoms enhance metabolic stability and binding to L-type amino acid transporters (e.g., PET imaging agents for gliomas) .

- Aromatic and Aliphatic Substituents: (1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic Acid: The chlorophenyl group increases lipophilicity, improving insecticidal activity in pyrethroids . Ethyl Ester Derivatives: Prodrug forms (e.g., (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid ethyl ester hydrochloride) enhance oral bioavailability .

Table 3: Substituent Impact on Bioactivity

Biological Activity

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid, a cyclic amino acid, is characterized by its unique cyclobutane ring structure and specific stereochemistry. This compound has garnered attention for its potential biological activities, particularly in the fields of neurobiology and drug development.

Structural Characteristics

The compound features:

- Molecular Formula : CHNO

- Molecular Weight : 191.23 g/mol

- Functional Groups : Contains an amino group (-NH) and a carboxylic acid group (-COOH), classifying it as an α-amino acid.

The stereochemistry at the 1 and 2 positions (1R and 2S) contributes to its three-dimensional conformation, influencing its biological interactions and activity.

1. Neurotransmitter Effects

Research indicates that (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid may exhibit neurotransmitter-like effects. Its structural similarity to phenylalanine suggests potential roles in neurotransmission and protein synthesis modulation. Studies have shown that cyclic amino acids can influence synaptic activity, potentially acting as neuromodulators or precursors to neurotransmitters.

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative diseases. Preliminary studies suggest that (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid may help in scavenging free radicals, thus protecting cells from oxidative damage.

3. Inhibition of Protein Synthesis

Similar to other constrained amino acids, this compound has been studied for its inhibitory effects on protein synthesis. This property is significant in drug development, particularly for targeting diseases characterized by aberrant protein production.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid | Cyclic Amino Acid | Potential neurotransmitter effects; antioxidant | Unique cyclobutane ring structure |

| Phenylalanine | Linear Amino Acid | Essential for protein synthesis; precursor to neurotransmitters | Straight-chain structure |

| Cycloleucine | Cyclic Amino Acid | Inhibitory effects on protein synthesis | Different cyclic structure |

| Proline | Cyclic Amino Acid | Stabilizes protein structures | Distinctive five-membered ring |

Research Findings

Recent studies have focused on the synthesis and characterization of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid. Notably, research published in Synlett highlights the importance of constrained amino acids in drug discovery due to their ability to mimic natural substrates in enzyme active sites .

Case Studies

A case study involving the use of this compound in neuropharmacology demonstrated its potential as a therapeutic agent for conditions like depression and anxiety disorders. The study assessed its binding affinity to serotonin receptors, revealing promising results that warrant further investigation into its pharmacological applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid?

The synthesis typically involves stereoselective cyclopropanation and resolution strategies. A scalable approach includes the dialkylation of a glycine Schiff base using electrophiles like trans-1,4-dibromo-2-butene, followed by enzymatic resolution with Alcalase 2.4L to achieve >99% enantiomeric excess (ee) . Alternative routes leverage chiral auxiliaries or asymmetric catalysis to control stereochemistry at the cyclobutane core . Key steps often require low-temperature conditions (-20°C to 0°C) and non-polar solvents (e.g., toluene) to minimize racemization.

Q. How is the stereochemical integrity of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid verified during synthesis?

Analytical techniques include:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .

- NMR Spectroscopy : H and C NMR (e.g., in DO) to confirm cyclobutane ring geometry and substituent orientation via coupling constants (e.g., ≈ 8–10 Hz for trans-configuration) .

- X-ray Crystallography : Absolute configuration assignment via single-crystal analysis of derivatives (e.g., hydrochloride salts) .

Q. What pharmacological applications are associated with (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid?

This compound is a structural analog of vinyl-ACCA, a critical pharmacophore in hepatitis C virus (HCV) NS3/4A protease inhibitors. Its rigid cyclobutane scaffold enhances binding affinity by restricting conformational flexibility in enzyme active sites . Preclinical studies highlight its utility in designing antiviral agents and β-amino acid derivatives for peptide mimetics.

Advanced Research Questions

Q. What challenges arise in optimizing enzymatic resolution for large-scale synthesis of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid?

Enzymatic resolution using esterases (e.g., Alcalase) faces product inhibition, leading to prolonged reaction times. Mitigation strategies include:

- Substrate Engineering : Introducing bulky protecting groups (e.g., Boc) to reduce enzyme-substrate steric hindrance.

- Process Optimization : Using fed-batch reactors or chemical pre-resolution via diastereomeric salt formation (e.g., with dibenzoyl-L-tartaric acid) to improve throughput .

- Solvent Systems : Employing biphasic systems (water:ethyl acetate) to enhance enzyme stability and product recovery.

Q. How do steric and electronic effects influence the reactivity of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid in peptide coupling reactions?

The cyclobutane ring imposes significant steric constraints, requiring activation reagents like HATU or PyBOP for efficient amide bond formation. Electronic effects from the phenyl group stabilize transition states in SN2 reactions, but may hinder nucleophilic substitution at the α-carbon. Computational studies (DFT) suggest that ring strain (≈26 kcal/mol in cyclobutane) enhances electrophilicity at the carboxylic acid moiety .

Q. What analytical discrepancies arise when characterizing (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid derivatives?

Common issues include:

- Racemization During Derivatization : Heating above 40°C or prolonged exposure to basic conditions (pH > 9) can invert stereochemistry.

- Mass Spectrometry Artifacts : In-source fragmentation of the cyclobutane ring mimics degradation products. High-resolution MS (HRMS) with ESI+ ionization is recommended .

- Crystallization Variability : Polymorphism in salts (e.g., hydrochloride vs. tosylate) affects melting point and solubility data .

Methodological Considerations

Q. How is the stability of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid assessed under physiological conditions?

Stability studies involve:

- pH Profiling : Incubating the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by chiral HPLC to detect racemization or degradation.

- Plasma Stability Assays : Monitoring metabolite formation (e.g., ring-opened products) via LC-MS/MS in human plasma .

- Thermogravimetric Analysis (TGA) : Evaluating thermal decomposition thresholds (>150°C for anhydrous forms) .

Q. What strategies are used to resolve conflicting stereochemical assignments in related cyclopropane/cyclobutane amino acids?

Contradictions often arise from misassignment of NOESY correlations or incorrect X-ray refinement. Best practices include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.